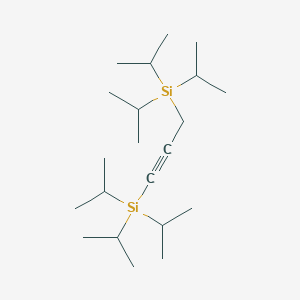

1,3-Bis(triisopropylsilyl)propyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82192-59-4 |

|---|---|

Molecular Formula |

C21H44Si2 |

Molecular Weight |

352.7 g/mol |

IUPAC Name |

tri(propan-2-yl)-[3-tri(propan-2-yl)silylprop-1-ynyl]silane |

InChI |

InChI=1S/C21H44Si2/c1-16(2)22(17(3)4,18(5)6)14-13-15-23(19(7)8,20(9)10)21(11)12/h16-21H,14H2,1-12H3 |

InChI Key |

JFDDOGUVACDNTR-UHFFFAOYSA-N |

SMILES |

CC(C)[Si](CC#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |

Canonical SMILES |

CC(C)[Si](CC#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

The Ascendancy of Organosilicon Compounds in Modern Synthesis

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable tools in the arsenal (B13267) of synthetic organic chemists. acs.orgopenochem.org Initially developed for the production of silicone polymers, their application has expanded dramatically into fine chemical synthesis. acs.org The science of their preparation and properties, known as organosilicon chemistry, has a rich and diverse history, with the first organosilicon compound, tetraethylsilane, being prepared in 1863. openochem.orgarchive.org

The utility of organosilicon compounds in modern synthesis stems from several key properties of the silicon atom. Silicon is more electropositive than carbon, is a relatively large and polarizable atom, and has accessible 3d orbitals that can participate in bonding, allowing for hypervalent compounds. rsc.org These fundamental characteristics lead to unique reactivity patterns. For instance, the carbon-silicon bond can be selectively cleaved under mild conditions, making silyl (B83357) groups excellent protecting groups for sensitive functionalities like alcohols and alkynes. archive.orgorganicmystery.com Beyond protection, organosilicon reagents are pivotal in a myriad of transformations, including cross-coupling reactions, reductions, and as precursors to valuable synthetic intermediates. organicmystery.comorgoreview.com

A Historical Look at Propargylsilanes and Bis Silylated Alkynes

Propargylsilanes, which contain a silyl (B83357) group on a carbon atom adjacent to a carbon-carbon triple bond, and bis-silylated alkynes are two important classes of organosilicon compounds. The development of methods to synthesize these structures has been a continuous area of research. mdpi.com Propargylsilanes can be prepared through various methods, including reactions that form the C-Si bond or by manipulating existing organosilicon precursors to introduce the alkyne functionality. mdpi.com Given their importance in stereoselective synthesis, significant progress has been made in the asymmetric synthesis of chiral propargylsilanes. mdpi.comchemicalbook.com

The introduction of two silyl groups onto an alkyne, creating bis-silylated alkynes, offers further synthetic advantages. These compounds have been employed in transition-metal-catalyzed reactions to produce more complex structures. acs.org For example, 1,3-bis(trimethylsilyl)propyne (B13694309) has been utilized in synthetic chemistry, and its physical properties have been documented. docbrown.info The ability to selectively remove one of the silyl groups in the presence of the other allows for sequential functionalization, a powerful strategy in multi-step synthesis. rsc.org

The Pivotal Role of the Triisopropylsilyl Tips Group in Alkyne Chemistry

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound involve the formation of the C-Si bonds at the C1 and C3 positions of the propyne backbone. These methods can be broadly categorized into stepwise and convergent strategies.

Stepwise Functionalization via Mono-Silylated Precursors

A common and logical approach to synthesizing this compound is through the stepwise functionalization of a propyne derivative, starting with a mono-silylated precursor. This strategy allows for controlled introduction of the silyl groups.

The key precursor for this method is 1-(triisopropylsilyl)prop-1-yne. This mono-silylated alkyne can be prepared by the lithiation of propyne followed by a reaction with a suitable silylating agent, such as triisopropylsilyl triflate. organic-chemistry.org A detailed procedure involves treating 1-propynyllithium (B39626) with triisopropylsilyl trifluoromethanesulfonate (B1224126) in anhydrous ether at low temperatures, affording 1-(triisopropylsilyl)prop-1-yne in high yield after purification.

Once the mono-silylated precursor is obtained, the next step involves the deprotonation of the propargylic methyl group to form a propargyllithium species. It has been demonstrated that 1-(triisopropylsilyl)prop-1-yne can be readily lithiated at the C3 position using butyllithium (B86547) (BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to generate the sterically hindered 3-(triisopropylsilyl)propargyllithium. organic-chemistry.org This lithiated intermediate is then quenched with a second equivalent of a triisopropylsilyl electrophile, such as triisopropylsilyl chloride or triflate, to yield the desired this compound. This stepwise approach provides a high degree of control over the substitution pattern.

For the silylation of terminal alkynes, optimization can involve exploring different bases, solvents, and silylating agents. acs.orgchemistryviews.org Recent advancements have focused on developing milder and more efficient protocols. For instance, metal-free C-silylation of terminal alkynes has been achieved using a quaternary ammonium (B1175870) pivalate (B1233124) as a catalyst with N,O-bis(silyl)acetamides as the silyl source. acs.org Another approach utilizes catalytic quantities of zinc triflate (Zn(OTf)₂) with silyl triflates, which works well for a variety of substrates. organic-chemistry.org The use of zinc halides can also mediate the direct silylation of terminal alkynes with aminosilanes, tolerating base-sensitive functional groups. organic-chemistry.org For the second silylation step at the propargylic position, the reactivity of the propargyllithium intermediate and the steric bulk of both the substrate and the electrophile are key factors. The use of highly reactive silylating agents like TIPSOTf may be preferred to ensure efficient reaction with the sterically encumbered nucleophile.

| Catalyst/Reagent System | Substrate Type | Silylating Agent | Conditions | Outcome |

| Quaternary Ammonium Pivalate | Terminal Alkynes | N,O-bis(silyl)acetamides | Metal-free, mild conditions | Efficient C-silylation |

| Zn(OTf)₂ (catalytic) | Terminal Alkynes | TMSOTf | Rapid, high-yielding | Tolerates reactive esters |

| Zinc Halides (stoichiometric) | Terminal Alkynes | Aminosilanes | Tolerates base-sensitive groups | Electrophilic silylation |

| KHMDS (catalytic) | Terminal Alkynes | Bis(trimethylsilyl)acetylene | Transition-metal-free | Good to excellent yields |

Convergent Synthetic Strategies

Convergent syntheses aim to construct a target molecule from larger, pre-assembled fragments, which can be more efficient for complex structures. For this compound, a convergent approach would ideally involve the simultaneous formation of both C-Si bonds on a three-carbon backbone.

A plausible convergent strategy involves the generation of a propyne dianion, specifically 1,3-dilithiopropyne. This dianion can be formed from propyne or a suitable precursor and can, in principle, react with two equivalents of an electrophile. The reaction of 1,3-dilithiopropyne with two equivalents of triisopropylsilyl chloride would lead directly to the formation of this compound. This method has been applied to the synthesis of related structures, such as bis-homopropargylic alcohols, by reacting the dilithiopropyne with acid chlorides. This precedent suggests that reaction with silyl halides is a feasible, convergent route to the target compound.

General Approaches to Silylated Acetylenes

The synthesis of silylated acetylenes is a well-established field, with several general methods available that can be adapted for the preparation of specific compounds like this compound and its precursors.

Acid-Base Metalation and Organosilane Coupling

The most fundamental and widely used method for the synthesis of terminal alkynylsilanes is the acid-base metalation of a terminal alkyne followed by coupling with an organosilane electrophile. organic-chemistry.org Terminal alkynes have a relatively acidic proton (pKa ≈ 25) that can be removed by a strong base.

Commonly used bases for this deprotonation include organolithium reagents (e.g., n-butyllithium, sec-butyllithium) and lithium amides like lithium diisopropylamide (LDA). organic-chemistry.org The resulting lithium acetylide is a potent nucleophile that readily reacts with a variety of silyl halides (R₃SiX, where X = Cl, Br, I) or silyl triflates (R₃SiOTf) to form the C-Si bond. organic-chemistry.org For example, the direct trimethylsilylation of a terminal alkyne can be achieved in a single step at low temperatures using a combination of LDA and trimethylsilyl chloride (TMSCl). organic-chemistry.org This general principle is the foundation for the synthesis of the 1-(triisopropylsilyl)prop-1-yne precursor, where propyne is first deprotonated to form 1-propynyllithium, which is then quenched with a triisopropylsilyl electrophile. organic-chemistry.org

| Base | Substrate | Electrophile | Product |

| n-Butyllithium | Terminal Alkyne | Trialkylsilyl Halide | Terminal Alkynylsilane |

| Lithium Diisopropylamide (LDA) | Terminal Alkyne | Trimethylsilyl Chloride | Terminal Trimethylsilylalkyne |

| 1-Propynyllithium | Propyne | Triisopropylsilyl Triflate | 1-(Triisopropylsilyl)prop-1-yne |

This acid-base metalation and coupling sequence is a robust and versatile method that underpins many of the synthetic strategies for accessing silylated acetylenes, from simple derivatives to more complex structures like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful and efficient means to construct the carbon-carbon and carbon-silicon bonds inherent in silylated alkynes. bohrium.commdpi.com These methods often provide high yields and selectivities under mild reaction conditions.

Sonogashira-Type Reactions for Silylated Alkynes

The Sonogashira reaction, a cornerstone of cross-coupling chemistry, traditionally involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of silylated alkyne synthesis, this reaction can be adapted in several ways. The silyl group can serve as a protecting group for a terminal alkyne, allowing for selective coupling at another reactive site. gelest.comnih.gov Under standard Sonogashira conditions, the carbon-silicon bond remains intact, highlighting its utility as a robust protecting group. gelest.comnih.gov

However, modified Sonogashira-type reactions can directly involve the C-Si bond. For instance, a migratory Sonogashira reaction has been developed to synthesize propargyl silanes from terminal alkynes using a bromonaphthyl-substituted silane (B1218182) as a surrogate for a silylmethyl electrophile. nih.gov This approach avoids the use of strongly basic conditions and demonstrates good functional group tolerance. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl Halide, Terminal Alkyne (with silyl protecting group) | Pd catalyst, Cu(I) cocatalyst, base | Silyl-protected aryl alkyne | High | gelest.comnih.gov |

| Terminal Alkyne, Bromonaphthyl-substituted silane | Pd catalyst | Propargyl silane | Up to 88% | nih.gov |

| Aryl Iodide, (Trimethylsilyl)acetylene | Pd/Cu catalyst | Aryl(trimethylsilyl)acetylene | Good | organic-chemistry.org |

Sila-Sonogashira Reactions

A significant advancement in this field is the "sila-Sonogashira" reaction, which involves the direct cross-coupling of an alkynylsilane with an aryl or vinyl halide. This reaction activates the C-Si bond, providing a direct route to unsymmetrically substituted alkynes without the need for a separate desilylation step. gelest.comscilit.com

For example, the cross-coupling of a bis(trimethylsilyl)enyne with aryl iodides in a sila-Sonogashira reaction yields silylated conjugated enynes. nih.gov This methodology has also been extended to the use of aryl chlorides under palladium/copper co-catalysis, further expanding the scope of accessible substrates. researchgate.net

Suzuki Cross-Coupling for Silylated Enynes

The Suzuki-Miyaura cross-coupling, another powerful palladium-catalyzed reaction, is typically used to form carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgyonedalabs.com This reaction can be effectively employed in the synthesis of silylated enynes. For instance, a bis(trimethylsilyl)enyne can be prepared via a Suzuki cross-coupling reaction with bromoethynyltrimethylsilane. gelest.comnih.gov This intermediate can then undergo further cross-coupling reactions.

The stereochemical outcome of Suzuki couplings involving vinyl triflates can be controlled by the choice of ligand, allowing for the selective synthesis of either (E) or (Z)-isomers of β,β-diaryl-substituted enamides. beilstein-journals.org

| Organoboron Reagent | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arylboronic acid | 1-Bromo-2-(trimethylsilyl)acetylene | Pd catalyst | Bis(trimethylsilyl)enyne | nih.gov |

| Alkenyl pinacol (B44631) boronate | 3-Pyridyl triflate | Pd catalyst | 3-Alkenylpyridine | researchgate.net |

| Arylboronic acid | (Z)-β-Enamido triflate | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | (Z)- or (E)-β,β-Diaryl-substituted enamide | beilstein-journals.org |

FeCl₃-Catalyzed Silylation Approaches

While palladium catalysts are prevalent, iron-catalyzed reactions have emerged as a more economical and environmentally friendly alternative. Ferric chloride (FeCl₃) has been shown to catalyze the silylation of alkynes. For example, a catalyst system of FeCl₃ and N,N'-dimethylethylenediamine has been used to synthesize 1-aryl-2-(triethylsilyl)acetylenes, although the reaction required high temperatures. nih.gov

FeCl₃ can also catalyze the addition of electron-rich arenes to aryl-substituted alkynes, leading to 1,1-diaryl alkenes. organic-chemistry.org This reaction proceeds through a proposed Friedel-Crafts-type mechanism where the FeCl₃ activates the alkyne. organic-chemistry.org

Direct Silylation of Terminal Alkynes

Direct silylation of terminal alkynes offers a more atom-economical approach to alkynylsilanes by avoiding the pre-functionalization of the alkyne. Traditional methods often require the use of strong bases like organolithium or Grignard reagents to deprotonate the alkyne prior to reaction with a silyl electrophile. organic-chemistry.org However, recent advancements have led to milder and more versatile methods.

One notable method involves the zinc halide-mediated direct electrophilic silylation of terminal alkynes with aminosilanes. organic-chemistry.orgnih.gov This approach tolerates a wide range of base- and nucleophile-sensitive functional groups and proceeds in high yields. organic-chemistry.org Mechanistic studies suggest an electrophilic character for this transformation. organic-chemistry.orgnih.gov

Another metal-free approach utilizes a quaternary ammonium pivalate to catalyze the C-silylation of terminal alkynes with N,O-bis(silyl)acetamides. nih.govacs.org This method is also tolerant of various functionalities and proceeds under mild conditions. nih.govacs.org

Stereoselective Synthesis of Enynes Utilizing Silylated Propyne Reagents

Silylated propyne reagents are valuable tools in the stereoselective synthesis of enynes, which are important structural motifs in many natural products and functional materials. nih.gov Transition metal-catalyzed reactions play a crucial role in controlling the stereochemistry of the resulting enyne products.

Palladium-catalyzed coupling reactions of alkynes and iodosilanes can be tuned to produce either E- or Z-enynes with high stereoselectivity simply by changing the ligand. rsc.org This provides a powerful method for accessing stereodefined silyl-enynes.

Furthermore, the cross-metathesis between silylalkynes and various functionalized alkenes, catalyzed by a Grubbs carbene complex, can produce single regio- and stereoisomers of the resulting 1,3-dienes. nih.gov The presence of polar heteroatom substituents at the propargylic position is important for achieving high reactivity and selectivity. nih.gov

Iron-catalyzed hydrosilylation of 1,3-enynes with an iminopyridine-oxazoline (IPO) ligand-bearing iron precatalyst allows for the regio- and stereoselective synthesis of 1,3-dienylsilanes. organic-chemistry.org This reaction proceeds via a syn-addition of the Si-H bond to the alkyne moiety. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|

| Palladium-catalyzed coupling | Alkynes, Iodosilanes, Pd catalyst with tunable ligands | Stereodivergent synthesis of E- or Z-enynes | rsc.org |

| Enyne cross-metathesis | Silylalkynes, Alkenes, Grubbs carbene complex | Formation of single regio- and stereoisomers of 1,3-dienes | nih.gov |

| Iron-catalyzed hydrosilylation | 1,3-Enynes, Silanes, Iron-IPO catalyst | Regio- and stereoselective synthesis of 1,3-dienylsilanes via syn-addition | organic-chemistry.org |

Z- and E-Enynes Formation

The formation of Z- and E-enynes from this compound typically involves the deprotonation of the propargylic position to form a lithiated intermediate, followed by reaction with an electrophile, such as an aldehyde. The stereochemical outcome of this reaction, yielding either the Z- or E-enyne, is highly dependent on the reaction conditions and the nature of the reagents used.

General strategies for enyne synthesis often employ catalytic methods. For instance, copper(I)-catalyzed three-component reactions of terminal alkynes, diazoesters, and aldehydes have been shown to produce functionalized (E)-1,3-enynes with excellent stereoselectivity. researchgate.net While not directly employing this compound, this highlights a strategy for achieving E-enyne configuration. Another approach involves the gold(I)-catalyzed stereoselective cyclization of 1,3-enyne aldehydes, demonstrating the utility of metal catalysts in controlling the stereochemistry of enyne systems. rsc.org

Furthermore, metal-free conditions have also been developed for the stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines from aldehydes and phenacyl azides, showcasing that stereocontrol is achievable without transition metals. rsc.org

Impact of Lithio Reagents on Stereoselectivity

The choice of the lithiating agent is critical in controlling the stereoselectivity of the reaction between lithiated this compound and electrophiles. Different organolithium reagents, such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), exhibit different properties that can influence the geometry of the resulting enyne. chimia.ch

The aggregation state and reactivity of the organolithium reagent can affect the transition state of the reaction, thereby influencing the stereochemical outcome. Additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can also play a significant role by breaking down organolithium aggregates and increasing the nucleophilicity of the lithiated species, which can in turn affect the Z/E ratio of the product. capes.gov.br The interplay between the steric bulk of the silyl groups, the nature of the lithio reagent and any additives, and the reaction temperature all contribute to the final stereochemical composition of the enyne product.

Practical Aspects of Synthesis

Gram-Scale Synthesis Considerations

Scaling up the synthesis of this compound from laboratory to gram-scale requires careful consideration of several practical aspects. These include the choice of reagents, reaction conditions, and purification methods to ensure efficiency, safety, and purity of the final product. researchgate.net

For instance, the purification of the product on a larger scale may necessitate techniques other than standard column chromatography to be economically and practically viable. researchgate.net The management of reaction temperature and the safe handling of pyrophoric reagents like butyllithium are also critical considerations in a gram-scale synthesis.

While specific gram-scale procedures for this compound are not widely published, general principles for the large-scale synthesis of related compounds can be applied. For example, the gram-scale preparation of base-modified ribonucleoside-5'-O-triphosphates highlights the importance of optimizing reaction conditions and purification strategies for multi-step syntheses. researchgate.net

Applicability of Methodologies

The synthetic methodologies developed for this compound and its derivatives have broad applicability in organic synthesis. The resulting silyl-protected enynes are versatile intermediates that can undergo a variety of further transformations. The triisopropylsilyl group can be selectively removed under specific conditions, allowing for the differential functionalization of the alkyne and alkene moieties.

The stereodefined enynes synthesized using these methods are valuable building blocks for the construction of complex molecules, including natural products and pharmacologically active compounds. The ability to control the Z- or E-geometry of the double bond is crucial for establishing the desired three-dimensional structure of the target molecule.

Nucleophilic Reactions Involving Lithiated this compound

The lithiated derivative of this compound serves as a powerful nucleophile, readily participating in reactions with a variety of electrophilic partners. The presence of the two sterically demanding triisopropylsilyl groups provides significant steric hindrance, which can direct the outcome of these reactions and prevent undesired side reactions.

Peterson Olefination for Enyne Formation

While the classical Peterson olefination involves the reaction of an α-silyl carbanion with a carbonyl compound to form an alkene, a modified approach using lithiated this compound can lead to the formation of valuable enyne structures. The initial nucleophilic addition of the lithiated propyne to an aldehyde or ketone yields a β-hydroxysilane intermediate. Subsequent elimination of the triisopropylsilanol (B95006) moiety generates the carbon-carbon double bond of the enyne system. The stereochemical outcome of the elimination can often be controlled by the choice of conditions (acidic or basic), which dictates whether a syn- or anti-elimination pathway is favored.

Reactions with Carbonyl Compounds (Aldehydes, Ketones)

The reaction of lithiated this compound with aldehydes and ketones is a fundamental carbon-carbon bond-forming transformation. The nucleophilic acetylide attacks the electrophilic carbonyl carbon, leading to the formation of a propargyl alcohol derivative after quenching the resulting alkoxide. The bulky TIPS groups on the starting material can influence the stereoselectivity of the addition to chiral aldehydes or ketones. These reactions are typically high-yielding and provide a direct route to functionalized alkynes.

Table 1: Reaction of Lithiated this compound with Carbonyl Compounds

| Electrophile | Product | Yield (%) |

| Cyclohexanone | 1-(3-(Triisopropylsilyl)prop-1-yn-1-yl)cyclohexan-1-ol | 95 |

| Benzaldehyde | 1-Phenyl-4-(triisopropylsilyl)but-2-yn-1-ol | 92 |

Reactions with Epoxides

Epoxides, being strained three-membered rings, are excellent electrophiles for ring-opening reactions. Lithiated this compound attacks one of the epoxide carbons, leading to a regioselective ring-opening. This SN2-type reaction typically proceeds via backside attack at the less sterically hindered carbon of the epoxide. The result is the formation of a γ-hydroxy alkyne, a valuable synthetic intermediate. For instance, reaction with ethylene (B1197577) oxide yields the corresponding homopropargyl alcohol.

Table 2: Reaction of Lithiated this compound with Epoxides

| Electrophile | Product | Yield (%) |

| Ethylene Oxide | 5-(Triisopropylsilyl)pent-3-yn-1-ol | 88 |

Reactions with Halides

As a potent nucleophile, the lithium salt of this compound readily undergoes alkylation with various alkyl halides. This reaction provides a straightforward method for extending the carbon chain at the propargylic position. Primary alkyl halides, such as methyl iodide, are particularly effective electrophiles in this SN2 reaction, leading to high yields of the corresponding substituted alkyne.

Table 3: Reaction of Lithiated this compound with Halides

| Electrophile | Product | Yield (%) |

| Methyl Iodide | 1,3-Bis(triisopropylsilyl)but-1-yne | 94 |

Reactions with α,β-Enones (1,2- and 1,4-Addition)

The reaction of lithiated this compound with α,β-unsaturated ketones (enones) can proceed through two distinct pathways: direct (1,2-) addition to the carbonyl group or conjugate (1,4-) addition to the β-carbon. The regioselectivity of this addition is influenced by several factors, including the structure of the enone, the reaction conditions, and the presence of additives. The hard nature of the lithium acetylide generally favors 1,2-addition, leading to the formation of a propargyl alcohol. However, under certain conditions, particularly with more sterically hindered enones or in the presence of copper salts, the softer 1,4-addition can be promoted.

In the case of cyclohexenone, the reaction with lithiated this compound has been shown to yield the 1,2-addition product, the corresponding propargyl alcohol, in high yield.

Table 4: Reaction of Lithiated this compound with α,β-Enones

| Electrophile | Addition Type | Product | Yield (%) |

| Cyclohexenone | 1,2-Addition | 1-(3-(Triisopropylsilyl)prop-1-yn-1-yl)cyclohex-2-en-1-ol | 91 |

Regioselectivity in Nucleophilic Additions

The regioselectivity of the nucleophilic additions of lithiated this compound is a critical aspect of its synthetic utility. As a "hard" nucleophile, the lithium acetylide demonstrates a strong preference for direct attack at the carbonyl carbon (1,2-addition) when reacting with α,β-unsaturated systems. This is consistent with Hard-Soft Acid-Base (HSAB) theory, which predicts that hard nucleophiles will preferentially react with hard electrophilic centers like the carbonyl carbon.

The steric bulk of the triisopropylsilyl groups also plays a significant role in directing the regioselectivity. In reactions with unsymmetrical epoxides, the nucleophile will preferentially attack the less sterically hindered carbon atom, following the general principles of SN2 reactions. This predictable regioselectivity enhances the value of lithiated this compound as a reliable building block in organic synthesis.

Role of Silyl Groups as Protecting Groups

The use of silyl groups to mask reactive functionalities is a cornerstone of modern organic synthesis. In the context of this compound, the TIPS groups are particularly effective for protecting the terminal alkyne and the adjacent propargylic position.

Trialkylsilyl groups are widely employed to protect the acidic proton of terminal alkynes, facilitating their handling and preventing unwanted side reactions. rsc.org The triisopropylsilyl (TIPS) group, in particular, is valued for its significant steric bulk, which enhances the stability of the protected alkyne. organic-chemistry.org This protection is crucial in reactions like cross-couplings or nucleophilic additions where the terminal acetylenic proton would otherwise interfere. wikipedia.org

The stability of silyl protecting groups is tunable. For instance, the selective removal of a trimethylsilyl (TMS) group in the presence of a more robust TIPS group can be achieved under mild basic conditions, such as with potassium carbonate in methanol. oup.com For the more sterically hindered TIPS group, a common deprotection agent is tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (THF). oup.commasterorganicchemistry.com This differential stability allows for sequential reactions at different sites of a molecule in complex syntheses.

Table 1: Common Silyl Protecting Groups for Alkynes and Deprotection Conditions

| Protecting Group | Abbreviation | Common Deprotection Reagent(s) | Relative Stability |

| Trimethylsilyl | TMS | K₂CO₃/MeOH, TBAF | Low |

| Triethylsilyl | TES | TBAF, HF | Moderate |

| tert-Butyldimethylsilyl | TBS/TBDMS | TBAF, HF, Acid | Moderate-High |

| Triisopropylsilyl | TIPS | TBAF, HF | High |

| tert-Butyldiphenylsilyl | TBDPS | TBAF, HF | Very High |

This table is based on information from multiple sources providing general knowledge on protecting group chemistry. oup.comorganic-chemistry.orgrsc.org

In the synthesis of complex molecules, protecting groups are indispensable for ensuring selectivity. wikipedia.org The strategic use of multiple, orthogonally stable protecting groups allows for the selective deprotection and reaction of different functional groups within the same molecule. wikipedia.org Orthogonal protecting groups are removed under distinct conditions, preventing interference. wikipedia.org For example, a TIPS-protected alkyne can coexist with an acid-labile or a hydrogenolysis-labile protecting group on another part of the molecule. wikipedia.org

The TIPS group is a key component in such strategies. For instance, in iterative peptidomimetic triazole ligations, a TIPS-protected alkyne can be selectively deprotected with TBAF to allow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, while other protecting groups remain intact. masterorganicchemistry.com The choice of protecting group can also influence the steric environment around a reaction center, thereby affecting the stereoselectivity of a reaction, a critical aspect of asymmetric synthesis. rsc.org

Intramolecular Cyclization and Rearrangement Reactions

The unique structure of this compound and its derivatives makes it a potential precursor for various intramolecular reactions, where the silyl groups can direct the formation of complex cyclic or rearranged products.

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing polycyclic systems. masterorganicchemistry.com A sophisticated strategy involves using a temporary silicon tether to connect the diene and dienophile, facilitating the cyclization. mdpi.com The benefits of silicon-tethering include enhanced reactivity, efficiency, and unique stereochemical outcomes compared to intermolecular versions. nih.gov

While a direct example starting from this compound is not prominently documented, its structure is amenable to this chemistry. A plausible synthetic route could involve the functionalization of the C3 position to append a diene moiety. The resulting silyl-tethered enyne could then undergo cycloisomerization to form a silicon-substituted 1,3-diene, which would be poised for an intramolecular Diels-Alder reaction with the silylated alkyne serving as the dienophile. mdpi.com The silicon tether not only facilitates the reaction but also offers a handle for further transformations after the cyclization. nih.gov

The vinylogous Mannich reaction is a carbon-carbon bond-forming reaction that provides access to δ-amino carbonyl compounds or related structures, which are valuable synthetic intermediates. rsc.orgnih.gov The reaction involves the addition of a vinylogous nucleophile, such as a silyl enol ether or a silyloxydiene, to an electrophilic imine or iminium ion. rsc.orgrsc.org

A derivative of this compound could serve as a precursor to the required nucleophile. For example, hydration of the alkyne and subsequent enolization could generate a vinylketene silyl acetal. This species could then participate in a vinylogous Mannich reaction with an appropriate imine. oup.com The use of chiral catalysts can render this reaction enantioselective, producing optically active amino-containing compounds. nih.gov The reaction can also be part of a cascade sequence, where the initial Mannich adduct undergoes further intramolecular cyclization. rsc.org

Table 2: Key Components in a Vinylogous Mannich Reaction

| Component | Role | Potential Origin from Silylated Propyne |

| Imine/Iminium Ion | Electrophile | External Reagent |

| Vinylogous Nucleophile | Nucleophile | Derivative (e.g., silyl dienol ether) of this compound |

| Catalyst | Activator/Chiral Induction | Lewis Acid (e.g., ZnCl₂) or Organocatalyst (e.g., Quinine derivative) |

This table outlines the general components of the vinylogous Mannich reaction. nih.govrsc.orgbuchler-gmbh.com

While the Wittig reaction typically refers to the olefination of carbonyls, the Wittig rearrangement is a sigmatropic rearrangement of an ether. Given the "rearrangement" context of this section, the Wittig rearrangement is highly relevant. The organic-chemistry.orgoup.com-Wittig rearrangement is a concerted, pericyclic transformation of an allylic or propargylic ether into a homoallylic or allenic alcohol, respectively, upon treatment with a strong base. wikipedia.org

Silyl groups play a crucial role in directing the regioselectivity of these rearrangements. The deprotonation of an unsymmetrical ether can occur at multiple sites, but the presence of a silicon atom can stabilize an adjacent carbanion, directing the deprotonation. oup.com For propargyl ethers, silylation can decisively switch the reaction pathway. For instance, silylated 3-aryl-2-propenyl propargyl ethers exclusively undergo a organic-chemistry.orgoup.com-Wittig rearrangement, whereas their non-silylated counterparts yield rsc.orgoup.com-rearrangement products. rsc.org The organic-chemistry.orgoup.com-rearrangement of a silylated propargyl ether proceeds through a five-membered, envelope-like transition state to produce an allenic alcohol with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org The use of silyl-protected alkynes is often preferred in these reactions to avoid the deprotonation of a terminal alkyne proton. wikipedia.org

A derivative of this compound, such as a propargyl ether formed at the C3 position, would be an excellent candidate for a silicon-directed organic-chemistry.orgoup.com-Wittig rearrangement to synthesize a functionalized, silylated allenic alcohol.

2,3-Wittig Rearrangement Pathways

The nih.govwikipedia.org-Wittig rearrangement is a powerful, concerted, pericyclic transformation that converts allylic ethers into homoallylic alcohols. wikipedia.org This sigmatropic reaction proceeds through a five-membered, six-electron cyclic transition state, leading to a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org The rearrangement requires the formation of a carbanion adjacent to the ether oxygen, which is typically achieved using a strong base at low temperatures. wikipedia.orgorganic-chemistry.org

While the nih.govwikipedia.org-Wittig rearrangement is a well-established method in organic synthesis, specific studies detailing this pathway for this compound are not prominent in the surveyed literature. However, the structural motif of this compound contains a propargylic system. Propargyl ethers are known to undergo nih.govwikipedia.org-Wittig rearrangements to furnish allenic alcohols. organic-chemistry.org This transformation is a key variant of the classical rearrangement. organic-chemistry.org The reaction is initiated by deprotonation at a carbon alpha to the ether oxygen, followed by the sigmatropic shift.

A competitive process, the nih.govrsc.org-Wittig rearrangement, can also occur, particularly at higher temperatures (above -60 °C). wikipedia.orgorganic-chemistry.org Therefore, to favor the nih.govwikipedia.org-pathway, reactions are typically conducted at low temperatures. organic-chemistry.org The generation of the requisite carbanion can be accomplished through methods like direct lithiation or tin-lithium exchange, the latter of which is known as the Wittig-Still rearrangement and is effective for preparing unstable carbanions at temperatures low enough to suppress the nih.govrsc.org-rearrangement. organic-chemistry.org

Transition Metal-Catalyzed Transformations

Hydrosilylation Reactions

Hydrosilylation of alkynes is a fundamental process for the synthesis of organosilicon compounds, which are valuable intermediates in organic synthesis. rsc.orgpku.edu.cn This reaction involves the addition of a Si-H bond across the carbon-carbon triple bond.

The selective dihydrosilylation of terminal alkynes represents an efficient method for synthesizing geminal bis(silanes). rsc.org A notable strategy involves a borane-catalyzed approach that allows for the chemoselective construction of unsymmetrical 1,1-bis(silanes). rsc.org This process is kinetically controlled, where the initial hydrosilylation of the alkyne occurs readily, followed by a second, more efficient hydrosilylation of the resulting vinylsilane intermediate. rsc.org The methodology is practical for both aliphatic and aryl terminal alkynes and can even be performed without the strict exclusion of air and moisture. rsc.org The use of a combination of different silanes, such as a tertiary or secondary silane with a primary silane, allows for the synthesis of unsymmetrical products. rsc.org

The hydrosilylation of alkynes can be controlled to yield either vinylsilanes (monohydrosilylation) or geminal bis(silanes) (dihydrosilylation). rsc.org The formation of vinylsilanes is a common outcome, and various catalytic systems have been developed to achieve high regio- and stereoselectivity, often yielding β-(Z) vinylsilanes. organic-chemistry.org For instance, the hydrosilylation of phenylacetylene (B144264) with certain silanes in the presence of B(C₆F₅)₃ can selectively produce the Z-vinylsilane. rsc.org

The subsequent hydrosilylation of the vinylsilane intermediate leads to the formation of geminal bis(silanes). rsc.org The synthesis of these 1,1-disubstituted compounds is particularly valuable due to their synthetic versatility. rsc.org The reaction's chemoselectivity is influenced by steric and electronic effects, which allows for the preferential formation of unsymmetrical geminal bis(silanes) over symmetrical ones when a combination of silanes is used. rsc.org

A variety of transition metal and main group catalysts are effective for the hydrosilylation of alkynes, with the choice of catalyst and silane being crucial for controlling the chemoselectivity of the reaction.

Platinum catalysts , such as Karstedt's catalyst (Pt₂(dvs)₃), PtO₂, and Pt(PPh₃)₄, are highly efficient for the hydrosilylation of 1,3-diynes. nih.govnih.gov These systems can be optimized to selectively produce either mono- or bis-silylated products. nih.gov For example, platinum-catalyzed hydrosilylation followed by palladium-catalyzed cross-coupling provides a method for the formal hydrocarbation of terminal alkynes with excellent regio- and stereoselectivity. organic-chemistry.orgnih.gov

Borane catalysts , specifically tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as a simple and effective system for catalyzing both mono- and dihydrosilylation of terminal alkynes. rsc.org The chemoselectivity is tuned by the choice of silane, enabling the selective synthesis of vinylsilanes or unsymmetrical geminal bis(silanes). rsc.org The mechanism is proposed to proceed through a Piers–Oestreich-type pathway. rsc.org

Below is a table summarizing various catalytic systems used in hydrosilylation reactions of alkynes.

| Catalyst System | Substrate Type | Product(s) | Key Features |

| B(C₆F₅)₃ | Terminal Alkynes | Vinylsilanes, Unsymmetrical Geminal Bis(silanes) | Silane-tuned chemoselectivity; applicable to gram-scale synthesis. rsc.org |

| Pt₂(dvs)₃, PtO₂, Pt(PPh₃)₄ | 1,3-Diynes | Mono- or Bis-silylated Adducts | High efficiency and selectivity for silyl-substituted 1,3-enynes or bis-silyl-functionalized buta-1,3-dienes. nih.gov |

| t-Bu₃P-Pt(DVDS) / Pd-catalyst | Terminal Alkynes | Hydrocarbation products | Two-step process involving hydrosilylation and cross-coupling; excellent regio- and stereoselectivity. organic-chemistry.orgnih.gov |

| [RuHCl(CO)(PCy₃)₂] | Terminal (E)-1,3-Dienes | (E,E)-Dienylsilanes | Silylative coupling with vinylsilanes; highly stereoselective. organic-chemistry.org |

Cycloaddition Reactions (e.g., [3+3] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Huisgen 1,3-dipolar cycloaddition, a [3+2] cycloaddition, is a well-known method for synthesizing five-membered heterocycles from a 1,3-dipole and a dipolarophile, such as an alkyne. organic-chemistry.orgnih.govwikipedia.org This reaction is a concerted, pericyclic process that offers high stereospecificity. organic-chemistry.org Azomethine ylides are examples of 1,3-dipoles that can react with alkynes to form various nitrogen-containing heterocycles. nih.govbeilstein-journals.org

While [3+2] cycloadditions are common, formal [3+3] cycloadditions, which lead to the formation of six-membered rings, are also synthetically valuable. One such example involves the TiCl₄-mediated formal [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles. researchgate.net

In the context of this compound, its alkyne functionality makes it a potential dipolarophile for 1,3-dipolar cycloadditions. wikipedia.org For instance, reaction with a 1,3-dipole like an azomethine ylide could theoretically lead to the formation of a five-membered heterocyclic ring. beilstein-journals.orgresearchgate.net However, specific examples of [3+3] cycloaddition reactions directly involving this compound as a substrate are not detailed in the reviewed literature. The synthetic potential of this compound in such cycloadditions remains an area for further exploration.

Stereoelectronic Effects and Allylic Interactions in Reaction Outcomes of this compound

The reactivity and stereochemical outcomes of reactions involving this compound are significantly influenced by the interplay of stereoelectronic effects and allylic interactions. The two bulky triisopropylsilyl (TIPS) groups, positioned at the 1- and 3-positions of the propyne backbone, create a unique and sterically demanding environment that governs the approach of reagents and stabilizes specific transition states.

The concept of allylic strain, specifically A(1,3) strain, is crucial in understanding the conformational preferences and the resulting diastereoselectivity in reactions of propargyl systems. nih.gov In a molecule like this compound, the interaction between the voluminous TIPS group at the sp3-hybridized carbon (C-3) and the substituent at the sp-hybridized carbon (C-1) dictates the preferred conformation around the C-2—C-3 single bond. To minimize steric repulsion, the molecule will adopt a conformation where the largest group on the allylic carbon is oriented away from the plane of the double bond (in the case of an allene (B1206475) intermediate) or the axis of the triple bond.

In reactions where the propargylic position of this compound is deprotonated to form a lithio derivative, the subsequent reaction with an electrophile is highly dependent on the steric environment. The lithiated species is known to be soluble in ethereal solvents like THF, indicating its utility in synthesis. chemicalbook.com The approach of the electrophile will be directed to the less hindered face of the resulting anion, a process heavily influenced by the disposition of the two TIPS groups.

While specific studies detailing the diastereoselectivity of reactions for this compound are not extensively documented in publicly available literature, the principles of stereocontrol in similar silylated propargyl systems provide a strong predictive framework. For instance, in the nucleophilic addition to related propargyl electrophiles, the stereochemical outcome is often rationalized by invoking an allylic strain model where the incoming nucleophile attacks from the face opposite to the largest allylic substituent to avoid unfavorable steric interactions.

The electronic nature of the silicon atom also plays a role. The σ-donating ability of the silyl group can influence the stability of adjacent carbocations or radical intermediates that may form during a reaction. Furthermore, the potential for the silicon atom to stabilize a β-carbocation through hyperconjugation can affect the regioselectivity and stereoselectivity of addition reactions to the alkyne.

The table below illustrates the general principle of how allylic strain can influence the diastereomeric ratio in a hypothetical reaction of a lithiated propargyl species with an electrophile, based on the size of the allylic substituent. While specific data for this compound is not available, this provides a conceptual model.

| Allylic Substituent (R) | Electrophile (E+) | Diastereomeric Ratio (anti:syn) | Postulated Major Transition State |

| Small (e.g., H) | Aldehyde | Low Selectivity | Minimal steric differentiation |

| Medium (e.g., CH₃) | Aldehyde | Moderate Selectivity | Electrophile avoids R group |

| Large (e.g., TIPS) | Aldehyde | High Selectivity | Strong preference for anti-attack |

It is important to note that the actual stereochemical outcome of a reaction is a result of a complex interplay of steric and electronic factors, solvent effects, and the nature of the specific reagents used. The bulky triisopropylsilyl groups in this compound are expected to exert a dominant steric influence, leading to high levels of stereocontrol in many of its chemical transformations. Further empirical studies are necessary to quantify these effects and to fully exploit the synthetic potential of this uniquely substituted propyne.

Strategic Applications in Complex Molecule Synthesis

Building Block for Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from 1,3-bis(triisopropylsilyl)propyne are prevalent in numerous biologically active compounds. Its utility as a versatile three-carbon building block has been demonstrated in the synthesis of natural products with potential pharmaceutical applications. The bulky TIPS groups not only serve as protecting groups but also influence the stereochemical outcome of reactions, guiding the formation of desired isomers.

A notable application is in the convergent and stereoselective total synthesis of the antimitotic natural product Desoxazole C1. rsc.org This complex molecule, isolated from the myxobacterium Sorangium cellulosum, requires precise control over stereochemistry and functional group compatibility. The synthesis leverages silyl-protected alkynes as key intermediates to construct the molecule's intricate polyene macrolide structure. rsc.org The use of such building blocks is critical for minimizing decomposition pathways and achieving high convergence. rsc.org

The general utility of silyl-protected alkynes extends to the broader synthesis of fine chemicals for the pharmaceutical and agrochemical industries, where they serve to stabilize reactive intermediates and enable selective cross-coupling reactions. acs.org

Precursor for Advanced Organic Intermediates

This compound is a valuable precursor for a range of advanced organic intermediates, particularly functionalized enynes. The differential stability and reactivity of the silyl (B83357) groups at the C1 and C3 positions allow for selective deprotection and subsequent elaboration. For instance, treatment of 1-(triisopropylsilyl)-1-propyne (B1308363) with n-butyllithium followed by reaction with a silyl chloride generates this compound. This intermediate can then be selectively manipulated. rsc.org

Research has shown that its lithiated derivative can react with aldehydes to produce (Z)-enynes with high stereoselectivity. vdoc.pub This method provides a direct route to trisubstituted alkenes, which are important structural units in many complex molecules. The reaction proceeds via nucleophilic addition to the aldehyde, followed by a Peterson-type elimination, where the stereochemical outcome is controlled by the reaction conditions.

| Intermediate Type | Synthetic Transformation | Resulting Structure | Significance |

| Lithiated Propyne (B1212725) | Reaction with Aldehyde | (Z)-Enyne | Direct, stereoselective synthesis of trisubstituted alkenes. vdoc.pub |

| Silyl-protected Enyne | Cross-Coupling Reactions | Complex Polyenes | Building blocks for natural products and conjugated materials. |

| Organometallic Complexes | Ligand for Transition Metals | Platinum Polyynyl Complexes | Precursors to advanced organometallic polymers and materials. |

The ability to generate stereodefined enynes and other functionalized alkynes makes this compound a powerful entry point to complex molecular scaffolds. vdoc.pubnih.gov

Synthesis of Polyketides and Polyols

Polyketides are a large class of natural products known for their structural diversity and significant biological activities, including antibiotic and anticancer properties. Their synthesis is a formidable challenge due to the frequent presence of multiple stereocenters. nih.gov Type III polyketide synthases (PKSs) are enzymes that construct polyketide scaffolds by iteratively condensing simple building blocks. researchgate.net The chemical synthesis of these molecules often relies on building blocks that can mimic these biological pathways, and this compound represents a versatile three-carbon unit for constructing the carbon backbone of such molecules.

While direct use in a named polyketide synthesis is not prominently documented in broad literature, the fundamental transformations of the propyne unit are central to polyketide and polyol construction. The alkyne moiety can be readily converted into various functional groups found in these natural products.

Potential Transformations for Polyol/Polyketide Synthesis:

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield a ketone, a key functional group in polyketides.

Reduction and Dihydroxylation: Partial reduction of the alkyne to a (Z)- or (E)-alkene, followed by stereoselective dihydroxylation (e.g., Sharpless asymmetric dihydroxylation), can generate a diol segment with controlled stereochemistry, a fundamental component of polyols.

Carbometalation: Reactions like carboalumination can add alkyl groups across the triple bond, extending the carbon chain in a stereocontrolled manner. nih.gov

These transformations highlight the potential of this compound as a strategic starting material for the stereocontrolled synthesis of polyketide and polyol fragments.

Development of Silicon-Based Polymers and Materials

The presence of silicon imparts unique properties to organic materials, including enhanced thermal stability and novel electronic characteristics. Silyl-substituted alkynes are important monomers and building blocks for silicon-containing polymers and advanced materials. acs.org A close analogue, 1,3-bis(trimethylsilyl)propyne (B13694309), has been shown to be an efficient partner in cobalt-catalyzed [2+2+2] cycloaddition reactions with diynes. rsc.org This process yields annelated (fused-ring) benzene (B151609) structures that are highly functionalized with silyl groups, which can be further modified to create more complex materials. rsc.org

Furthermore, triisopropylsilyl (TIPS) protected alkynes are key reagents in the synthesis of platinum-containing polyynyl complexes. researchgate.net These materials represent a class of organometallic polymers where platinum atoms are bridged by conjugated carbon chains (polyynes). The TIPS groups are crucial during the synthesis to ensure stability and solubility, and can be selectively removed to allow for polymer chain extension or further functionalization. These materials are of interest for their potential applications in molecular electronics and nonlinear optics.

| Polymer/Material Type | Synthetic Role of Silyl-Propyne | Key Properties |

| Annelated Aromatics | Co-oligomerization partner in cyclizations | Precursors to functionalized organic materials. rsc.org |

| Silicon-Based Polymers | Monomer unit | Enhanced thermal stability and mechanical properties. acs.org |

| Platinum Polyynyl Complexes | Building block for conjugated chains | Advanced organometallic materials with unique electronic/optical properties. researchgate.net |

Access to Complex Skeletal Structures

The reagent's ability to undergo sequential, site-selective reactions makes it ideal for building complex ring systems and natural product skeletons.

Elatenyne is a marine natural product isolated from Laurencia elata featuring a complex dibrominated 2,2′-bifuranyl core with six stereocenters. acs.orgacs.orgresearchgate.net Its structural elucidation and total synthesis have been the subject of significant research, involving advanced strategies like ring-closing metathesis and stereoselective alkylations to construct its unique framework. rsc.orgacs.org While silyl-protected alkynes are a common tool in such complex syntheses, a specific, documented role for this compound in the prominent published total syntheses of Elatenyne could not be verified from the available literature. rsc.orgacs.orgacs.orgresearchgate.netnih.govrsc.org

Tricyclic pyrroloquinolines are a class of nitrogen-containing heterocyclic compounds with potential biological activity. Their synthesis often involves multi-component reactions or cyclization strategies using functionalized anilines and carbonyl compounds. Despite an extensive search of chemical literature, no specific methods detailing the use of this compound for the construction of tricyclic pyrroloquinoline skeletons have been found. Synthetic strategies for these heterocycles typically rely on building blocks that can form the nitrogen-containing rings. rsc.org

Formation of Cyclic Enol Ether Scaffolds

The strategic incorporation of the this compound unit into synthetic routes enables the construction of complex molecular architectures, including valuable cyclic enol ether scaffolds. While direct cyclization of this compound to form these heterocycles is not a common transformation, its utility lies in its role as a versatile building block. Through a multi-step sequence involving key transformations, this silylated propyne can be elaborated into precursors that readily undergo cyclization to afford functionalized cyclic enol ethers, such as 2,3-dihydrofuran (B140613) derivatives.

This process typically involves a three-stage approach: the formation of a γ-hydroxy alkyne intermediate, subsequent hydration to a γ-hydroxy ketone, and finally, an acid-catalyzed intramolecular cyclization. The triisopropylsilyl groups play a crucial role in these transformations, influencing reactivity and regioselectivity, and can be removed at a later stage.

A representative synthetic pathway from a related silylalkyne, 1-(triisopropylsilyl)propyne, which illustrates the principles applicable to more complex systems like this compound, is outlined below. The use of a monosilylated propyne is often preferred in the initial step to reduce steric hindrance and facilitate the key bond-forming reaction.

Step 1: Synthesis of a γ-Hydroxy Alkyne Intermediate

The synthesis commences with the deprotonation of a terminal alkyne, such as 1-(triisopropylsilyl)propyne, using a strong base like n-butyllithium (n-BuLi) to generate a potent lithium acetylide nucleophile. This intermediate then undergoes a nucleophilic attack on an epoxide, for instance, propylene (B89431) oxide. The regioselective attack occurs at the less sterically hindered carbon of the epoxide, leading to the formation of a γ-hydroxy alkyne after an aqueous workup. The triisopropylsilyl group remains intact during this process, serving as a protecting group for the terminal alkyne and influencing the electronic nature of the triple bond.

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| 1-(Triisopropylsilyl)propyne | 1. n-Butyllithium (n-BuLi) 2. Propylene oxide 3. H₂O (workup) | 1-(Triisopropylsilyl)pent-1-yn-4-ol | Nucleophilic opening of an epoxide by a lithium acetylide |

Step 2: Hydration of the γ-Hydroxy Alkyne to a γ-Hydroxy Ketone

The next critical step is the hydration of the alkyne functionality in the γ-hydroxy alkyne to a ketone. This transformation can be effectively achieved through mercury(II)-catalyzed hydration. libretexts.org In the presence of a mercury(II) salt, such as mercury(II) sulfate, and aqueous sulfuric acid, the alkyne undergoes hydration with Markovnikov regioselectivity. libretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form. lumenlearning.com This yields a γ-hydroxy ketone, the direct precursor for the subsequent cyclization. The triisopropylsilyl group can be removed during this process or retained depending on the desired final product. For the purpose of this synthetic sequence, conditions are chosen to facilitate desilylation.

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| 1-(Triisopropylsilyl)pent-1-yn-4-ol | H₂O, H₂SO₄, HgSO₄ | 5-Hydroxypentan-2-one | Mercury(II)-catalyzed hydration of an alkyne and desilylation |

Step 3: Intramolecular Cyclization to a Cyclic Enol Ether

The final step in the sequence is the acid-catalyzed intramolecular cyclization of the γ-hydroxy ketone to form the desired cyclic enol ether. organic-chemistry.org Treatment of 5-hydroxypentan-2-one with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, promotes the intramolecular attack of the hydroxyl group onto the ketone carbonyl. Subsequent dehydration of the resulting hemiacetal intermediate affords the stable 2,3-dihydrofuran derivative.

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| 5-Hydroxypentan-2-one | H₂SO₄ (catalytic) | 5-Methyl-2,3-dihydrofuran | Acid-catalyzed intramolecular cyclization and dehydration |

This multi-step strategy highlights the synthetic utility of silylated propynes as precursors to complex heterocyclic systems. The triisopropylsilyl group, exemplified here with 1-(triisopropylsilyl)propyne, serves as a versatile control element, enabling key bond formations and can be strategically removed to facilitate subsequent transformations. While this example utilizes a monosilylated propyne for clarity, the principles can be extended to the more complex this compound, allowing for the introduction of additional functionality and the construction of more elaborate cyclic enol ether scaffolds.

Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of publicly accessible, detailed spectroscopic data for the chemical compound this compound. Despite its documented synthesis, crucial analytical information, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, remains largely unpublished or inaccessible. This data gap currently prevents a thorough and authoritative discussion of its advanced spectroscopic characterization.

The synthesis of this compound has been described in scientific literature, notably in the work of E.J. Corey and C. Ruecker. However, the detailed spectroscopic data that would typically accompany the characterization of a novel compound, such as ¹H, ¹³C, and ²⁹Si NMR spectra, along with Infrared (IR) and Raman vibrational data, are not provided in the readily available abstracts or summaries of these publications. Efforts to locate the full-text articles or supplementary information containing this data have been unsuccessful.

Without this fundamental spectroscopic information, a detailed analysis as outlined in the requested article structure cannot be completed. The chemical shifts in NMR spectroscopy provide precise information about the local electronic environment of each nucleus, while coupling constants reveal connectivity between atoms. Similarly, IR and Raman spectroscopy are essential for identifying the characteristic vibrational modes of the molecule's functional groups, particularly the carbon-carbon triple bond of the propyne backbone and the silicon-carbon bonds of the triisopropylsilyl groups.

The absence of this data precludes the creation of the requested data tables and the in-depth discussion of the compound's structural elucidation through these advanced techniques. While information on related compounds such as 1-(triisopropylsilyl)propyne and 1,3-bis(trimethylsilyl)propyne is available, this data cannot be extrapolated to accurately describe this compound due to the significant influence of the different silyl substituents on the spectroscopic properties.

Therefore, until the experimental spectroscopic data for this compound becomes publicly available, a comprehensive and scientifically accurate article focusing on its advanced spectroscopic characterization cannot be generated.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about 1,3-Bis(triisopropylsilyl)propyne by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation. When this compound is subjected to EIMS, a high-energy electron beam (typically 70 eV) induces ionization and subsequent fragmentation.

The resulting mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (C₂₁H₄₄Si₂). However, due to the stability of fragments, the molecular ion peak may be of low intensity. The fragmentation pattern is dominated by cleavages related to the bulky triisopropylsilyl (TIPS) groups. Key fragmentation pathways for silylated compounds include the loss of alkyl groups from the silicon atom. ugm.ac.idsapub.org For the TIPS group, the primary loss would be an isopropyl radical (mass 43 u) or propene (mass 42 u).

A prominent fragment is often the [M-43]⁺ ion, resulting from the loss of one isopropyl group. Successive losses of isopropyl or propene units from both silicon atoms are anticipated, leading to a series of characteristic peaks. Cleavage of the Si-C bonds would also contribute to the spectrum. The presence of silicon isotopes (²⁹Si, ³⁰Si) would lead to characteristic M+1 and M+2 peaks, aiding in the identification of silicon-containing fragments.

Table 1: Predicted EIMS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description |

| 352 | [C₂₁H₄₄Si₂]⁺ | Molecular Ion (M⁺) |

| 309 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 267 | [M - 2(C₃H₇) + H]⁺ | Loss of two isopropyl groups with H rearrangement |

| 199 | [Si(C₃H₇)₃]⁺ | Triisopropylsilyl cation |

| 157 | [Si(C₃H₇)₂ + H]⁺ | Diisopropylsilyl cation (after loss of propene) |

Note: The data in this table is predicted based on known fragmentation patterns of silylated alkynes and has not been experimentally verified from published spectra for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. researchgate.net this compound, as a silylated derivative, is well-suited for GC-MS analysis, which can confirm its purity and identity within a mixture. ugm.ac.id

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Due to its relatively high molecular weight, an appropriate temperature program would be required to ensure its elution from the column. nih.gov Following separation, the compound enters the mass spectrometer, where it undergoes ionization and fragmentation, producing a mass spectrum as described in the EIMS section. The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the molecular structure. zenodo.org This technique is particularly useful for verifying the successful synthesis of the target compound and identifying any byproducts. acs.org

Tandem Mass Spectrometry (MS-MS) is a powerful technique used for detailed structural elucidation by analyzing the fragmentation of selected ions. sapub.org In an MS-MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, isolated, and then subjected to further fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass analyzer. organic-chemistry.org

For this compound, an MS-MS analysis could be used to confirm the proposed fragmentation pathways. For example, the molecular ion (m/z 352) or a primary fragment like the [M-43]⁺ ion (m/z 309) could be selected as the precursor ion. The resulting product ion spectrum would reveal the subsequent fragmentation steps, providing unambiguous evidence for the structure of the precursor and confirming the connectivity of the atoms within the molecule. This method is crucial for distinguishing between isomers and for establishing detailed fragmentation mechanisms of complex molecules. nist.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The parent molecule, propyne (B1212725), exhibits absorption bands only in the far-ultraviolet region, which are associated with π → π* transitions of the carbon-carbon triple bond. researchgate.netwashington.edu

For this compound, the presence of two silicon atoms attached to the three-carbon propyne backbone influences its electronic properties. While the molecule lacks extended conjugation in the traditional sense, interactions between the silicon d-orbitals and the alkyne π-system can occur. This interaction, known as σ-π conjugation, can lead to a bathochromic (red) shift of the absorption bands compared to the unsubstituted propyne. nist.gov Theoretical studies on related silylated polyynes suggest that silyl (B83357) substitution significantly affects the electronic spectra. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorption maxima at longer wavelengths than simple alkynes, likely remaining within the UV region. The intensity and position of these bands are sensitive to the solvent environment. sharif.edu

Table 2: Predicted UV-Vis Spectroscopic Properties for this compound

| Spectral Region | Expected λₘₐₓ (nm) | Associated Transition | Notes |

| Ultraviolet (UV) | ~200-250 | π → π* | The exact position is influenced by σ-π conjugation with the silyl groups, causing a shift to longer wavelengths compared to unsubstituted propyne. |

Note: The data in this table is predicted based on general principles of silylated alkyne electronic spectra and has not been experimentally verified from published spectra for this specific compound.

Computational and Theoretical Studies

Mechanistic Investigations through Computational Chemistry

No specific studies detailing the mechanistic investigations of reactions involving 1,3-Bis(triisopropylsilyl)propyne through computational chemistry have been identified.

Density Functional Theory (DFT) Calculations on Catalytic Cycles

There are no published DFT calculations that specifically model the catalytic cycles involving this compound. While DFT is a widely used method to investigate catalytic processes, its application to this compound has not been reported.

Elucidation of Reaction Pathways and Transition States

Specific computational studies elucidating the reaction pathways and transition states for reactions of this compound are absent from the scientific literature. Such studies are crucial for understanding reaction mechanisms at a molecular level.

Integration with Kinetic Isotope Labeling Studies

There is no evidence of research that integrates computational chemistry with kinetic isotope labeling studies for reactions involving this compound. This combined approach is a powerful tool for validating computed transition state structures and reaction mechanisms. princeton.edubaranlab.orgepfl.chnih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

While computational models are frequently used to predict the reactivity and selectivity of organic compounds, no such predictions have been published specifically for this compound. escholarship.org These predictive studies are valuable for guiding synthetic efforts.

Computational Design and Discovery of Novel Reactions

The use of computational methods to design and discover novel reactions involving this compound has not been reported. This area of research leverages computational insights to propose new and efficient synthetic methodologies.

Conformation Analysis and Stereochemical Prediction of Products

A detailed conformational analysis of this compound and the computational prediction of the stereochemical outcomes of its reactions are not available in the literature. Such analyses are fundamental to understanding the three-dimensional structure and its influence on reactivity.

Future Directions and Emerging Research Avenues

Integration in Flow Chemistry and Automated Synthesis Paradigms

The shift towards automated synthesis and continuous flow chemistry represents a significant frontier for the production and modification of silylated alkynes like 1,3-Bis(triisopropylsilyl)propyne. chemrxiv.org Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in batches, offers enhanced control over reaction parameters, improved safety, and scalability. chemrxiv.org The synthesis of alkynylsilanes has been shown to be amenable to large-scale flow reactions, highlighting the potential for this technology. organic-chemistry.org

Automated synthesis platforms, often coupled with flow chemistry, enable the rapid generation of compound libraries for screening and optimization. chemrxiv.org For instance, silyl-based alkyne-modifying linkers have been successfully employed in the automated solid-phase synthesis of peptides. nih.gov This suggests a promising avenue for incorporating this compound into automated workflows for creating complex molecules with diverse functionalities. The ability to perform multistep syntheses in an automated fashion allows for the efficient exploration of chemical space, accelerating drug discovery and materials development programs. chemrxiv.org

Table 1: Automated and Flow Synthesis Approaches for Silylated Alkynes

| Approach | Key Features | Potential Advantages for this compound | References |

|---|---|---|---|

| Continuous Flow Synthesis | Reactions occur in a continuously flowing stream within a reactor. | Precise temperature/pressure control, enhanced safety for exothermic reactions, easy scalability. | chemrxiv.orgorganic-chemistry.org |

| Automated Library Synthesis | Robotic systems perform repetitive synthetic steps to create large sets of related molecules. | Rapid generation of analogues for structure-activity relationship (SAR) studies, high-throughput screening. | chemrxiv.org |

| Solid-Phase Peptide Synthesis (SPPS) | Peptides are built on a solid support, with silyl-alkyne linkers enabling functionalization. | Allows for the introduction of an alkyne handle for post-synthesis modification (e.g., click chemistry). | nih.gov |

Sustainable Synthetic Approaches for Silylated Alkynes

In line with the principles of green chemistry, a major research thrust is the development of more sustainable methods for synthesizing silylated alkynes. rsc.orgyoutube.com Traditional methods often rely on stoichiometric amounts of strong organometallic bases and halosilane reagents. acs.org Emerging research focuses on minimizing waste, avoiding hazardous reagents, and utilizing recyclable components.

A significant breakthrough is the development of metal-free catalytic systems. For example, a carboxylate-catalyzed C-silylation of terminal alkynes using commercially available silylating agents proceeds under mild conditions and tolerates a wide range of functional groups. acs.orgchemrxiv.org This approach avoids the use of metal catalysts and strong bases. acs.orgchemrxiv.org Another sustainable strategy involves the use of recyclable catalysts, such as polysiloxane-stabilized platinum nanoparticles or nano-silver supported on graphitic carbon nitride, for reactions like hydrosilylation and halogenation. nih.gov Furthermore, the use of greener solvents like deep eutectic solvents (DESs) and ionic liquids is being explored as an alternative to traditional volatile organic compounds. rsc.orgunizar.es These approaches aim to reduce the environmental impact of chemical synthesis while maintaining high efficiency. researchgate.net

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of silylated alkynes is critically dependent on the development of novel and efficient catalytic systems. Research is actively exploring a diverse range of catalysts to achieve high selectivity and yield under mild conditions.

Zinc-catalyzed silylation of terminal alkynes, using catalytic quantities of zinc triflate (Zn(OTf)₂), has proven to be a rapid and high-yielding method that is compatible with sensitive functional groups. acs.orgorganic-chemistry.org Ruthenium complexes have been identified as effective catalysts for the trans-hydrosilylation of alkynes, providing access to specific vinylsilane isomers that are otherwise difficult to obtain. nih.gov Gold catalysts have shown utility in the electrophilic halogenation of silyl-protected alkynes. ucl.ac.uk

Beyond metal-based systems, metal-free catalysis is a major area of innovation. Carboxylate-catalyzed silylation, which proceeds via a turnover-determining deprotonation step, represents a powerful metal-free alternative. acs.orgchemrxiv.org The development of new catalyst systems, such as the use of propylphosphonic anhydride (B1165640) (T3P) for synthesizing bis(indolyl)methanes, showcases the broad search for novel reactivity and applications. koreascience.kr These diverse catalytic strategies provide a rich toolbox for the precise functionalization of this compound.

Table 2: Selected Novel Catalytic Systems for Alkyne Silylation and Functionalization

| Catalyst System | Reaction Type | Key Advantages | References |

|---|---|---|---|

| Zinc Triflate (Zn(OTf)₂) (catalytic) | Silylation | High yields, rapid reaction, tolerates reactive esters. | acs.orgorganic-chemistry.org |

| [Cp*Ru(MeCN)₃]PF₆ | Hydrosilylation | Clean trans-addition, regioselective for terminal and internal alkynes. | nih.gov |

| Cationic Gold(I) / Brønsted Acid | Halogenation | Catalytic electrophilic halogenation of silyl-protected alkynes. | ucl.ac.uk |

| Quaternary Ammonium (B1175870) Pivalate (B1233124) | Metal-Free Silylation | Mild conditions, avoids metals, tolerates various functional groups. | acs.orgchemrxiv.org |

| Polysiloxane-stabilized Pt nanoparticles | Hydrosilylation | Heterogeneous, recyclable, and reusable catalyst system. | nih.gov |

Advanced Applications in Medicinal Chemistry and Materials Science

The unique structure of this compound makes it a valuable precursor for advanced applications. The triisopropylsilyl (TIPS) groups provide steric bulk and stability, while the alkyne functionality is a versatile handle for a wide array of chemical transformations. chemimpex.com

In materials science, silylated alkynes are used to create silicon-based polymers with enhanced thermal and mechanical properties. chemimpex.com The ability to undergo cyclization and polymerization makes them key building blocks for novel materials. monash.edu

In medicinal chemistry, the alkyne group is of paramount importance, particularly for its use in "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient formation of stable triazole rings, a common scaffold in pharmaceuticals. rsc.org Silyl-protected alkynes can be incorporated into complex molecules like peptides, providing a site for subsequent conjugation to other molecules, such as fluorescent dyes, targeting ligands, or polyethylene (B3416737) glycol (PEG) chains. nih.gov The synthesis of an antibacterial peptide, Maculatin 2.1, using a silyl-based alkyne linker demonstrates this powerful strategy. nih.gov This opens up possibilities for using this compound in the development of antibody-drug conjugates, diagnostics, and other complex bioactive constructs.

Synergistic Approaches Combining Experimental Synthesis and Computational Design